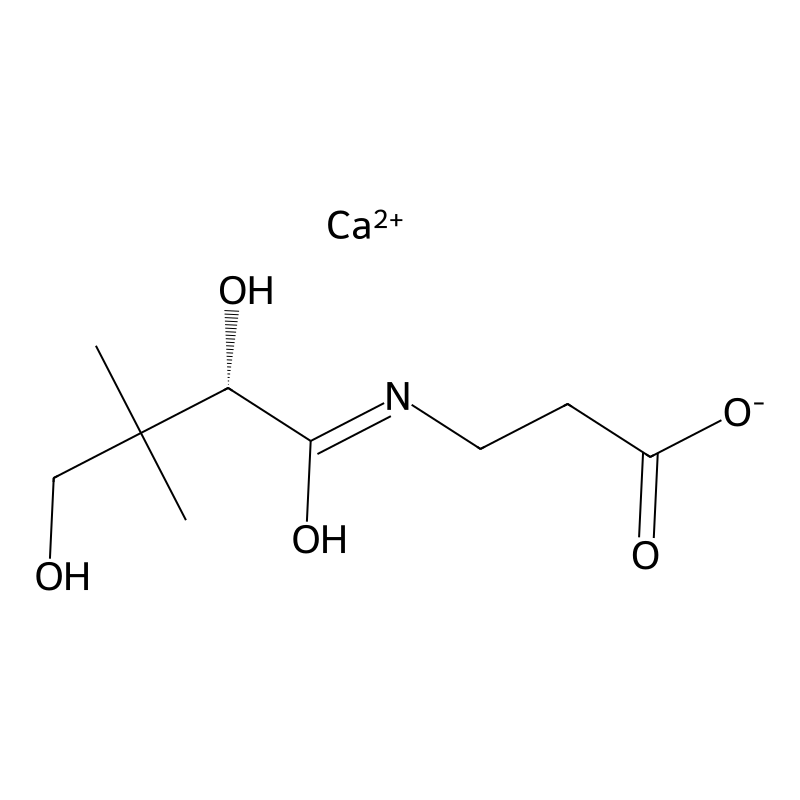

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

An internal standard suitable for quantitation of pantothenic acid levels and testing applications including clinical and diagnostic testing or quality control testing of vitamin supplements, fortified foods or pharmaceutical preparations. Pantothenic acid, also known as Vitamin B5, is an essential water-soluble B vitamin that is involved in the coenzyme A (CoA) synthesis.

Isotope Tracer Studies

Pantothenic Acid-[13C3, 15N] Hemicalcium Salt acts as an isotopic tracer. When introduced into a biological system, scientists can track its incorporation and metabolism within the system by monitoring the presence and movement of the ¹³C and ¹⁵N isotopes. This allows researchers to study various aspects of pantothenic acid metabolism, including its:

- Absorption and distribution within the body Source: A paper published in the journal Analytical Biochemistry used isotopically labeled pantothenic acid to study its absorption in rats:

- Conversion into Coenzyme A (CoA), a crucial molecule involved in energy metabolism Source: Research published in the American Journal of Physiology-Endocrinology and Metabolism employed isotope-labeled pantothenic acid to investigate CoA synthesis:

- Impact on specific biochemical pathways or cellular processes

The advantage of using isotopically labeled pantothenic acid lies in its ability to be distinguished from naturally occurring unlabeled pantothenic acid within the system. This distinction allows researchers to specifically trace the fate of the supplemented vitamin and gain detailed insights into its role within the biological system under study.

Internal Standard for Mass Spectrometry

Pantothenic Acid-[13C3, 15N] Hemicalcium Salt can be used as an internal standard in mass spectrometry (MS) based assays for quantifying pantothenic acid levels. MS is a powerful analytical technique used to identify and measure the abundance of various molecules in a sample.

An internal standard serves as a reference compound within the MS analysis. By comparing the signal intensity of the unlabeled pantothenic acid in the sample with the signal intensity of the isotopically labeled standard, researchers can achieve more accurate and reproducible quantification of pantothenic acid concentration.

This application is particularly useful in:

- Clinical and diagnostic testing: Measuring pantothenic acid levels in blood or tissues to assess vitamin B5 status and diagnose potential deficiencies

- Quality control testing: Ensuring the potency and content of vitamin B5 in fortified foods, dietary supplements, and pharmaceutical preparations Source: Similar to the previous source, Sigma-Aldrich highlights the application in quality control testing:

Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, also known as calcium propanoate, is a calcium salt derived from propanoic acid. This compound is characterized by its white crystalline appearance and faint odor of propionic acid. It is hygroscopic, meaning it can absorb moisture from the air, and is soluble in water while being slightly soluble in alcohol. The molecular formula for calcium propanoate is with a molecular weight of approximately 186.22 g/mol. The compound exhibits stability at room temperature and has a melting point of around 300 °C .

Calcium propanoate serves multiple roles, primarily as a food preservative, where it inhibits the growth of mold and bacteria in baked goods and dairy products. It is recognized as a safe food additive by various regulatory bodies, including the Food and Drug Administration (FDA) and the World Health Organization (WHO) .

The synthesis of calcium propanoate typically involves the reaction between calcium hydroxide and propanoic acid:

In this reaction, calcium hydroxide reacts with two moles of propanoic acid to produce one mole of calcium propanoate and two moles of water .

Additionally, alternative methods for producing calcium propanoate include using oyster shells as a source of calcium. In this process, washed and crushed oyster shells react with propionic acid under controlled conditions, yielding calcium propanoate without high-temperature calcining .

Calcium propanoate exhibits significant biological activity primarily as an antimicrobial agent. It effectively inhibits the growth of spoilage microorganisms such as molds and ropy bacteria in food products. This property makes it a valuable additive in the food industry for extending shelf life .

Moreover, in animal studies, calcium propanoate has been shown to be metabolized efficiently. It is converted into propionyl-CoA, which then enters metabolic pathways leading to energy production via the citric acid cycle. This metabolic process highlights its role not only as a preservative but also as a potential energy source in various organisms .

The most common synthesis methods for calcium propanoate include:

- Direct Reaction:

- Calcium hydroxide reacts with propanoic acid.

- Conditions: Room temperature.

- Products: Calcium propanoate and water.

- Oyster Shell Method:

These methods highlight the versatility in producing calcium propanoate while addressing environmental concerns associated with traditional synthesis routes.

Studies indicate that calcium propanoate interacts effectively with various microorganisms. Its primary mechanism involves disrupting the cellular processes of molds and bacteria, thereby preventing their growth. This interaction is crucial for its function as a food preservative .

Furthermore, research on its metabolic pathways shows that upon ingestion, it is rapidly absorbed and metabolized into energy substrates such as succinyl-CoA, which integrates into the citric acid cycle for energy production .

Several compounds share similarities with calcium propanoate in terms of structure or function:

Uniqueness: Calcium propanoate stands out due to its dual functionality as both a preservative and an energy substrate within metabolic pathways, making it particularly valuable in both food preservation and animal nutrition contexts.

The systematic IUPAC name calcium bis(3-{[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino}propanoate) reflects its molecular structure and stereochemistry. The compound consists of two pantothenate anions chelated to a calcium ion, with each anion derived from the conjugation of β-alanine and (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid.

Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₃₂CaN₂O₁₀ | |

| Average molecular mass | 476.536 g/mol | |

| Stereochemistry | (2S) configuration at C2 | |

| CAS registry number | 6381-63-1 |

Role as Vitamin B5 in Metabolic Pathways and Coenzyme A Biosynthesis

Calcium D-pantothenate’s primary biological role is as a precursor to CoA, a cofactor essential for acyl group transfer reactions. The biosynthesis of CoA occurs via a five-step enzymatic pathway:

Coenzyme A Biosynthesis Pathway

| Step | Reaction | Enzyme | ATP Requirement |

|---|---|---|---|

| 1 | Phosphorylation of pantothenate | Pantothenate kinase | 1 ATP |

| 2 | Cysteine addition | Phosphopantothenoylcysteine synthetase | 1 ATP (hydrolyzed) |

| 3 | Decarboxylation | Phosphopantothenoylcysteine decarboxylase | None |

| 4 | Adenylation of 4′-phosphopantetheine | Phosphopantetheine adenylyltransferase | 1 ATP |

| 5 | Dephosphorylation to CoA | Dephospho-CoA kinase | 1 ATP |

This pathway consumes four ATP equivalents per CoA molecule synthesized. CoA’s thiol group acts as a reactive site for acetyl and acyl groups, enabling critical processes such as:

- Citric acid cycle: Acetyl-CoA feeds into the cycle for ATP generation.

- Fatty acid synthesis: ACP, a CoA derivative, shuttles intermediates during fatty acid elongation.

- Post-translational modifications: Protein acetylation regulates enzymatic activity and chromatin structure.

Calcium D-pantothenate’s stability makes it the preferred form for dietary supplements and fortified foods, ensuring efficient delivery of pantothenic acid to tissues. In contrast to free pantothenic acid, which is hygroscopic and prone to degradation, the calcium salt maintains potency under varied storage conditions.

Structural Comparison: Pantothenic Acid vs. Calcium D-Pantothenate

| Feature | Pantothenic Acid | Calcium D-Pantothenate |

|---|---|---|

| Chemical formula | C₉H₁₇NO₅ | C₁₈H₃₂CaN₂O₁₀ |

| Molecular mass | 219.24 g/mol | 476.54 g/mol |

| Solubility | Highly water-soluble | Moderately water-soluble |

| Stability | Degrades in acidic conditions | Stable at neutral pH |

| Biological role | CoA precursor | Storage form for vitamin B5 |

Data derived from.

Calcium 3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, commonly known as calcium pantothenate, exhibits well-defined stereochemical characteristics that are crucial to its biological activity [1]. The molecular formula C₁₈H₃₂CaN₂O₁₀ represents the calcium salt form containing two pantothenate anions coordinated to a single calcium cation [2].

The compound contains one stereogenic center located at the carbon atom bearing the hydroxyl group in the 2,4-dihydroxy-3,3-dimethylbutanoyl moiety [1]. This chiral center possesses the (2S) absolute configuration, which designates the naturally occurring and biologically active form of the molecule [9]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, carboxyl group, methyl-bearing carbon, and hydrogen atom are ranked according to their atomic numbers [30].

Table 1: Stereochemical Properties of Calcium Pantothenate

| Property | Value | Reference |

|---|---|---|

| Chiral Centers | 1 | [1] |

| Absolute Configuration | (2S) | [9] |

| Optical Rotation [α]²⁵ᴅ | +25.0° to +28.0° | [9] |

| Specific Rotation (c=5, H₂O) | +26.5° | [10] |

| Enantiomeric Form | Dextrorotatory | [9] |

The optical activity of calcium pantothenate demonstrates its chiral nature, with the compound exhibiting dextrorotatory behavior when plane-polarized light passes through its solutions [9]. The specific rotation values range from +25.0° to +28.0° when measured at 25°C using the sodium D-line, with concentrations of 5% in water [9]. This positive rotation confirms the (S)-configuration at the stereogenic center and distinguishes the biologically active form from its enantiomer [33].

Molecular modeling studies have revealed that calcium complexes of deprotonated pantothenic acid present multiple coordination isomers in the gas phase [6] [29]. The calcium ion exhibits either fourfold or fivefold coordination with the pantothenate ligands, with deprotonation occurring exclusively at the carboxylic acid moiety [6]. These coordination variations contribute to the strong affinity between pantothenate and calcium ions, which is essential for the stability of the salt form [29].

Crystallographic Analysis and Solid-State Characterization

The crystallographic structure of calcium pantothenate has been extensively characterized using single crystal X-ray diffraction and powder diffraction techniques [17]. The compound crystallizes in a well-defined lattice structure that contributes to its physical stability and handling properties [17].

Powder X-ray diffraction analysis reveals characteristic diffraction patterns that serve as fingerprints for phase identification and purity assessment [22]. The diffraction pattern shows sharp, well-resolved peaks indicative of high crystallinity, with the strongest reflections appearing at specific 2θ angles that correspond to the major crystallographic planes [22]. The powder diffraction data demonstrate excellent agreement with theoretical patterns calculated from the crystal structure, with deviations in 2θ values typically less than 0.2° from reference values [22].

Table 2: Crystallographic Data for Calcium Pantothenate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Not explicitly reported | [17] |

| Space Group | P₂₁ (related structures) | [23] |

| Density (calculated) | 1.266 g/cm³ | [3] [14] |

| Molecular Weight | 476.53 g/mol | [2] |

| Formula Units per Unit Cell | Variable | [17] |

Single crystal X-ray diffraction studies of calcium pantothenate derivatives have provided detailed insights into the molecular packing and intermolecular interactions [17]. The crystal structure reveals extensive hydrogen bonding networks between the hydroxyl groups, carboxylate oxygens, and coordinated water molecules [17]. These interactions contribute significantly to the overall stability of the crystalline lattice and influence the physicochemical properties of the solid form [17].

The solid-state characterization has been enhanced through complementary techniques including differential scanning calorimetry, thermogravimetric analysis, and dynamic vapor sorption [17]. These methods provide comprehensive information about phase transitions, thermal behavior, and moisture sorption properties that are critical for understanding the material's behavior under various storage and processing conditions [17].

Recent investigations into double salt formations of calcium pantothenate have demonstrated improved crystallographic stability compared to the pure compound [16] [17]. The formation of co-crystals with various calcium salts results in modified packing arrangements that enhance both physical and chemical stability while reducing hygroscopicity [16].

Solubility, Hygroscopicity, and Thermal Stability

The physicochemical properties of calcium pantothenate are characterized by distinctive solubility patterns, significant hygroscopic behavior, and well-defined thermal stability parameters that influence its formulation and storage requirements [9] [10].

Solubility Characteristics

Calcium pantothenate exhibits excellent water solubility, with reported values of 44 mg/mL at 25°C [9]. The compound demonstrates pH-dependent solubility behavior, with optimal dissolution occurring in the pH range of 6.8-7.2 [10]. In organic solvents, the solubility is significantly reduced, with slight solubility observed in ethanol (less than 1 mg/mL) and minimal solubility in acetone and ether [15].

Table 3: Solubility Profile of Calcium Pantothenate

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 44 | 25 | [9] |

| Water | 50 | 25 | [10] |

| Dimethyl sulfoxide | 44 | 25 | [9] |

| Ethanol | <1 | 25 | [9] |

| Glycerol | Soluble | Room temperature | [10] |

| Acetone | Insoluble | Room temperature | [15] |

Hygroscopic Properties

Calcium pantothenate demonstrates pronounced hygroscopic characteristics, readily absorbing moisture from the atmosphere under ambient humidity conditions [10] [12]. The compound is classified as hygroscopic based on its rapid moisture uptake behavior, which can significantly affect its physical stability and handling properties [10].

Dynamic vapor sorption studies have quantified the moisture absorption behavior under controlled relative humidity conditions [16]. The compound shows substantial weight gain when exposed to elevated humidity levels, with moisture absorption rates increasing proportionally with relative humidity [12]. Under storage conditions of 25°C and 75% relative humidity, significant moisture uptake occurs within hours of exposure [16].

The hygroscopic nature of calcium pantothenate has led to the development of specialized storage and handling protocols [9]. The compound requires protection from light and moisture, with recommended storage temperatures of 2-8°C in sealed containers under inert atmosphere conditions [9] [10].

Thermal Stability Parameters

Thermal analysis reveals well-defined stability characteristics for calcium pantothenate across a broad temperature range [10] [13]. The compound exhibits thermal stability up to its decomposition temperature, with distinct thermal events observed during controlled heating [13].

Table 4: Thermal Properties of Calcium Pantothenate

| Property | Value | Reference |

|---|---|---|

| Melting Point | 190-199°C | [9] [10] |

| Decomposition Temperature | 159-160°C | [13] |

| Flash Point | 145°C | [10] [13] |

| Boiling Point (calculated) | 551.5°C at 760 mmHg | [13] [14] |

| Thermal Stability Range | Stable to 160°C | [13] |

Differential scanning calorimetry analysis demonstrates that calcium pantothenate undergoes decomposition rather than true melting, with the onset of thermal degradation occurring around 159-160°C [13]. The decomposition process is characterized by multiple thermal events, including dehydration, structural rearrangement, and ultimate breakdown of the organic framework [13].

Thermogravimetric analysis reveals a complex thermal decomposition pattern with several distinct weight loss stages [17]. Initial weight loss corresponds to the removal of surface and coordinated water molecules, followed by progressive degradation of the organic components at higher temperatures [17]. The thermal stability is significantly influenced by atmospheric conditions, with enhanced decomposition rates observed in the presence of oxygen compared to inert atmospheres [13].

Chemical Synthesis Routes: β-Alanine and Pantoic Acid Condensation

The chemical synthesis of calcium pantothenate primarily relies on the condensation reaction between β-alanine and pantoic acid, catalyzed by adenosine triphosphate-dependent pantothenate synthetase or through direct chemical coupling methods [1] [2]. This fundamental approach represents the cornerstone of industrial production, with several specific methodologies developed to optimize yield, purity, and process economics.

Classical Condensation Methodology

The most widely employed chemical synthesis route involves the direct condensation of β-alanine with pantoic acid under controlled conditions [3] [4]. The reaction proceeds through formation of an amide bond between the carboxyl group of pantoic acid and the amino group of β-alanine, followed by neutralization with calcium hydroxide or calcium oxide to form the calcium salt [5].

The optimal reaction conditions for this condensation involve temperatures ranging from 75-100°C in ethanol-water solvent systems [5]. Experimental data demonstrate that the reaction achieves completion within 6-16 hours, with yields consistently reaching 96-99% when properly controlled [5]. The process typically employs a molar ratio of β-alanine to pantoic acid of 2:1.02, with calcium metal serving as the neutralizing agent [5].

Alternative Chemical Routes

Several alternative chemical synthesis pathways have been developed to address specific industrial requirements. The β-alanine from acrylonitrile route involves initial synthesis of β-aminopropionitrile through reaction of acrylonitrile with ammonia, followed by hydrolysis to produce β-alanine [4]. This intermediate is then condensed with pantoic acid derivatives under elevated temperatures of 150-200°C, achieving yields of 85-92% over 2-6 hours in methanol solvent systems [4].

The calcium β-alaninate method represents another significant approach, wherein β-alanine is first converted to its calcium salt in ethanol, followed by reaction with pantolactone at 75°C for 16 hours [5]. This methodology achieves yields of 96% and offers advantages in terms of reaction control and product purity [5].

Process Optimization and Mechanistic Considerations

The condensation reaction mechanism involves initial activation of the pantoic acid carboxyl group, either through chemical activation or enzymatic adenosine triphosphate-dependent pathways [6]. Research has demonstrated that the reaction proceeds via a pantoyl adenylate intermediate when enzymatic catalysis is employed, with subsequent nucleophilic attack by β-alanine to form the final amide product [1] [7].

Temperature optimization studies reveal that crystallization should optimally be conducted at 8°C, with completion occurring within approximately 3 hours [8]. Increasing temperatures to 12°C causes significant deviations from optimal crystal formation parameters, highlighting the critical nature of thermal control in the synthesis process [8].

Biotechnological Approaches: Microbial Fermentation and Enzymatic Resolution

The biotechnological production of calcium pantothenate has emerged as a sustainable alternative to traditional chemical synthesis, offering enhanced environmental compatibility and the potential for direct production of the desired stereoisomer without requiring optical resolution steps [9] [10].

Microbial Fermentation Systems

Recombinant Escherichia coli fermentation systems have demonstrated significant potential for large-scale calcium pantothenate production [9] [11]. Optimized fermentation processes achieve production titers of 31.6 grams per liter with productivity rates of 13.2 grams per liter per day [9] [11]. These systems utilize glucose and β-alanine as primary substrates, with careful optimization of medium composition and feeding strategies proving critical for maximizing production efficiency [9].

The fermentation optimization involves statistical techniques including Plackett-Burman design and Box-Behnken design to identify optimal concentrations of glucose (56.0 grams per liter), β-alanine (2.25 grams per liter), and ammonium sulfate (11.8 grams per liter) [9]. Fed-batch fermentation strategies incorporating isoleucine feeding significantly enhance both titer and productivity, achieving increases of 4.66 times and 2.65 times respectively compared to batch culture methods [9] [11].

Enzymatic Resolution and Biotransformation

Enzymatic resolution approaches utilizing specific D-lactonases offer highly enantioselective routes to calcium pantothenate production [12]. The recombinant TSDL D-lactonase expressed in Escherichia coli exhibits exceptional hydrolysis activity and enantioselectivity toward D-pantolactone, enabling efficient kinetic resolution of racemic pantolactone mixtures [12].

Novel multi-enzyme cascade systems have been developed for deracemization of DL-pantolactone into D-pantolactone with remarkable efficiency [13]. These systems employ L-pantolactone dehydrogenase from Amycolatopsis methanolica, conjugated polyketone reductase from Zygosaccharomyces parabailii, and glucose dehydrogenase from Bacillus subtilis to achieve complete conversion with enantiomeric excess values of 98.6% and productivity of 107.7 grams per liter per day [13].

High-Activity Pantothenate Synthetase Systems

The pantothenate synthetase from Corynebacterium glutamicum represents a breakthrough in enzymatic calcium pantothenate production, exhibiting specific activity of 205.1 units per milligram and turnover numbers of 127.6 per second, which constitute the highest reported values for this enzyme class [14]. Implementation of this highly active enzyme in fed-batch fermentation systems results in production of 97.1 grams per liter of D-pantothenic acid within 32 hours, corresponding to conversion yields of 99.1% and productivity of 3.0 grams per liter per hour [14].

Engineered ketoreductase systems provide alternative biotechnological routes through stereoselective reduction of ethyl 2′-ketopantothenate [15]. The optimized engineered ketoreductase M3, containing three point mutations (F97L, S173I, and P243L), demonstrates 2.3-fold enhanced specific activity and 5.2-fold improved catalytic efficiency compared to wild-type enzymes [15]. Complete reduction of 100 grams per liter of substrate at gram-scale achieves 86% isolated yield with greater than 99% enantiomeric excess, characterized by space-time yields of 520 grams per liter per day [15].

Optimization of Crystallization Processes for Pharmaceutical-Grade Material

The crystallization of calcium pantothenate to pharmaceutical-grade specifications requires precise control of multiple interdependent parameters to ensure consistent product quality, purity, and physical characteristics suitable for pharmaceutical applications [16] [17].

Temperature Control and Thermal Optimization

Temperature represents the most critical parameter in pharmaceutical-grade crystallization processes, directly influencing nucleation rates, crystal growth kinetics, and final product morphology [8] [17]. Optimal crystallization temperatures have been established at 8-15°C, with crystallization completion typically occurring within 2-24 hours depending on specific process conditions [8] [18].

Programmable temperature gradient crystallization provides superior control over crystal formation compared to isothermal processes [19]. Temperature ramp protocols involving cooling from 50°C to 8°C over 6-12 hour periods enable controlled nucleation and growth, resulting in uniform crystal size distributions and improved bulk density characteristics [19]. The implementation of temperature cycling protocols during crystallization has been demonstrated to facilitate precise control of crystal size and shape distributions while maintaining polymorphic stability [20].

Solvent System Optimization and Phase Transformation

Solvent-mediated phase transformation processes offer powerful tools for optimizing calcium pantothenate crystal morphology and pharmaceutical properties [17]. The transformation of calcium D-pantothenate methanol solvate (D-PC·MeOH) to D-pantothenate tetramethanol monohydrate (D-PC·4MeOH·H2O) has been identified as a critical pathway for producing block-like crystal morphologies with enhanced bulk density and flowability [17] [16].

In-situ attenuated total reflection Fourier transform infrared spectroscopy and Raman spectroscopy monitoring reveal that the rate-controlling step in this transformation involves nucleation and growth of the tetramethanol monohydrate form [17]. Careful control over the thermal transformation process enables formation of solvent-free calcium D-pantothenate with block-like morphology, representing significant improvements over traditional needle-like crystal habits [17].

The solvent ratio optimization studies demonstrate that methanol to water ratios ranging from 1:1 to 4:1 provide optimal solubility control for pharmaceutical-grade crystallization [21]. These solvent systems enable precise manipulation of supersaturation levels while maintaining the chemical stability of the calcium pantothenate during the crystallization process [21].

Seeding Strategies and Nucleation Control

Seeded crystallization represents a fundamental strategy for achieving consistent pharmaceutical-grade crystal quality [22] [8]. Optimal seeding concentrations range from 0.2-0.5% by weight relative to the total calcium pantothenate content, with seed addition typically performed at controlled supersaturation levels [18] [8].

The seeding process requires precise timing, with seed crystal addition optimally performed when the solution reaches appropriate supersaturation levels, typically at temperatures 5-10°C above the final crystallization temperature [8]. Seed crystal quality significantly impacts final product characteristics, with pharmaceutical-grade seed crystals demonstrating superior performance in promoting uniform nucleation and growth [18].

Quality Control Parameters and Analytical Monitoring

Pharmaceutical-grade calcium pantothenate must meet stringent purity specifications of greater than or equal to 98.0% as determined by titrimetric analysis [23] [24]. Additional quality parameters include calcium content of 8.2-8.6%, loss on drying of less than or equal to 5.0%, and specific rotation values of +26-28 degrees [23] [24] [5].

Real-time process analytical technology implementation enables continuous monitoring of crystallization progress and quality parameters [25]. High-performance liquid chromatography methods provide accurate determination of calcium pantothenate content and impurity profiles throughout the crystallization process [26] [27]. Attenuated total reflection Fourier transform infrared spectroscopy enables in-situ monitoring of solution concentration and phase transformation processes with exceptional accuracy [28].

Crystal morphology optimization focuses on achieving block-like crystal habits that provide superior pharmaceutical processing characteristics compared to needle-like morphologies [17] [16]. Optical microscopy and scanning electron microscopy techniques enable detailed characterization of crystal habit and surface characteristics, ensuring compliance with pharmaceutical specifications [29] [16].

The moisture content control represents a critical quality parameter, with pharmaceutical-grade material requiring moisture levels below 5.0% to ensure stability and prevent degradation during storage [24] [30]. Dynamic vapor sorption analysis and thermogravimetric analysis provide comprehensive characterization of moisture uptake behavior and thermal stability properties [30].